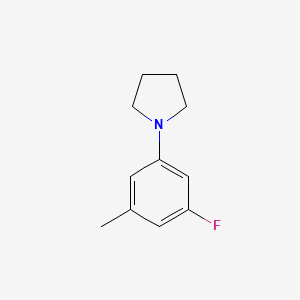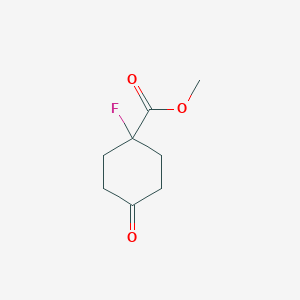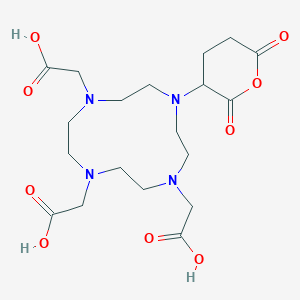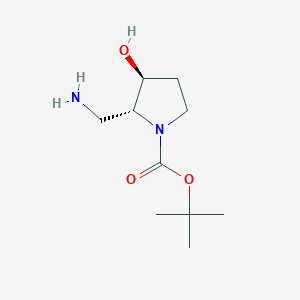
tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a versatile organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique stereochemistry, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions starting from appropriate precursors.
Introduction of the hydroxyl group: : This is often done via hydroxylation reactions.
Addition of the aminomethyl group: : This step involves nucleophilic substitution reactions.
Protection of the carboxylate group: : This is usually done using tert-butyl groups for protection.
Industrial Production Methods
For industrial-scale production, more efficient and scalable methods are employed:
Catalytic processes: : Utilizing catalysts to improve yields and reaction rates.
Continuous flow reactors: : For more controlled and efficient reactions.
Advanced purification techniques: : Ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can be oxidized to form various oxidized derivatives.
Reduction: : Aminomethyl group reduction can yield different amine derivatives.
Substitution: : Both the hydroxyl and aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Such as potassium permanganate or chromium trioxide.
Reduction Reagents: : Such as lithium aluminium hydride or hydrogen with a suitable catalyst.
Substitution Conditions: : Often involve bases or acids depending on the specific reaction mechanism.
Major Products Formed
Oxidized derivatives: : Formed from oxidation of the hydroxyl group.
Reduced amines: : Formed from reduction of the aminomethyl group.
Various substituted products: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules. Its unique stereochemistry makes it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Medicine
In medicine, it is explored for its potential pharmacological properties, such as its ability to interact with specific biological targets, possibly leading to new therapeutic agents.
Industry
In industry, it serves as a precursor in the production of various chemicals and materials, highlighting its versatility and importance.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and aminomethyl groups play crucial roles in binding and reactivity. This interaction can modulate biological pathways, leading to its potential effects in various applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R,3S)-2-(methylamino)-3-hydroxypyrrolidine-1-carboxylate: : Similar structure but with a methylamino group.
tert-Butyl (2R,3S)-2-(aminomethyl)-3-oxopyrrolidine-1-carboxylate: : Similar structure but with an oxo group.
Uniqueness
tert-Butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is unique in its specific arrangement of functional groups and stereochemistry, which imparts distinct chemical and biological properties, setting it apart from similar compounds.
So, there you have it. Deep dive into the science and practicality of this compound!
Properties
IUPAC Name |
tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPONZFWUHWNBI-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)
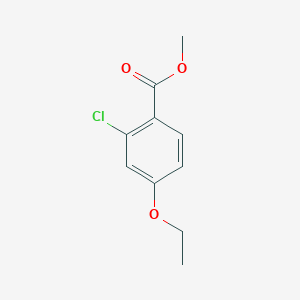
![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)
![8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B6357887.png)
![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)


![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)
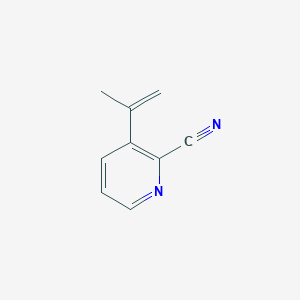
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)
